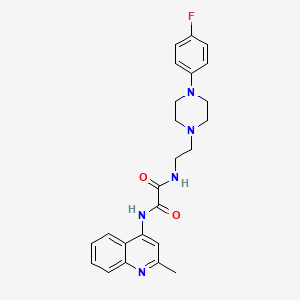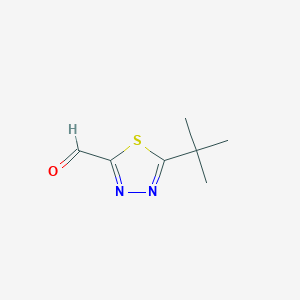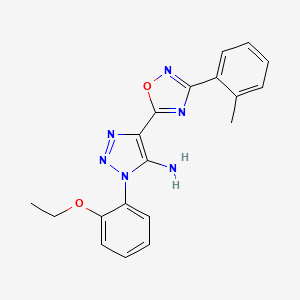![molecular formula C20H26FN3O3 B2385487 Tert-butyl 4-[(7-fluoro-2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate CAS No. 2380187-56-2](/img/structure/B2385487.png)
Tert-butyl 4-[(7-fluoro-2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[(7-fluoro-2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate is a chemical compound with a complex molecular structure. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(7-fluoro-2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the quinazoline core. One common approach is the reaction of 7-fluoro-2-methylquinazolin-4-ol with chloromethyl piperidine in the presence of a base, followed by the esterification with tert-butyl chloroformate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding quinazoline derivatives with altered oxidation states.
Reduction: Production of reduced quinazoline derivatives.
Substitution: Generation of various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, tert-butyl 4-[(7-fluoro-2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate is studied for its potential biological activities, including its role as a kinase inhibitor.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of anticancer and antiviral drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and other therapeutic agents.
Mechanism of Action
The mechanism by which tert-butyl 4-[(7-fluoro-2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects in cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound's derivatives.
Comparison with Similar Compounds
Tert-butyl 4-[(5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino]phenyl)carbamate
Tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 4-[(7-fluoro-2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of the fluoro and methyl groups on the quinazoline ring, which can influence its biological activity and binding affinity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-[(7-fluoro-2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O3/c1-13-22-17-11-15(21)5-6-16(17)18(23-13)26-12-14-7-9-24(10-8-14)19(25)27-20(2,3)4/h5-6,11,14H,7-10,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUFQTFBMWZXMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=N1)OCC3CCN(CC3)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2385406.png)
![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2385407.png)
![3-(benzenesulfonyl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2385408.png)


![6-imino-7-(3-methoxypropyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2385413.png)


![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2385418.png)
![N-(2,4-dimethoxyphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2385419.png)
![5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2385420.png)
![Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate](/img/structure/B2385421.png)

![3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2385426.png)
